molecular formula C13H13ClN4OS B11031862 2-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide

2-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide

Cat. No.: B11031862
M. Wt: 308.79 g/mol
InChI Key: XQBRTPGNJZCORV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is a heterocyclic compound that combines a triazole ring and a thiadiazine ring. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide involves several routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activities. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazine derivatives, such as:

These compounds share similar structural features but differ in their pharmacological activities and specific applications. The uniqueness of 2-(4-Chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide lies in its specific combination of triazole and thiadiazine rings, which confer distinct biological activities .

Properties

Molecular Formula

C13H13ClN4OS

Molecular Weight

308.79 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide

InChI

InChI=1S/C13H13ClN4OS/c14-10-4-2-9(3-5-10)8-11(19)15-12-16-17-13-18(12)6-1-7-20-13/h2-5H,1,6-8H2,(H,15,16,19)

InChI Key

XQBRTPGNJZCORV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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